1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Description
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, carrying various substituents, including trifluoromethyl groups, have been synthesized and studied as emitting materials in organic light-emitting diodes (OLEDs). These compounds exhibit bright blue light emission, with electroluminescence, turn-on voltage, and external quantum efficiency depending on the substitution. This highlights their potential for application in light-emitting devices, underscoring the versatility of pyrazoloquinoline derivatives in electronic applications (Y. T. and et al., 2001).
Anticancer Activity
Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY structure have shown significant anticancer activity. These complexes exhibit strong binding with DNA and proteins, suggesting their potential as therapeutic agents against cancer. The study explores their cytotoxicity, morphological changes, apoptosis in cancer cells, and potential for cellular imaging and theranostic applications, demonstrating the medicinal potential of pyrazoloquinoline derivatives (Rajendra Prasad Paitandi et al., 2017).
Synthesis and Structural Analysis
The synthesis of novel isoxazolquinoxaline derivatives for pharmaceutical applications showcases the structural versatility and reactivity of pyrazoloquinoline derivatives. These compounds have been synthesized with high yield and characterized by various spectroscopic methods, suggesting their utility in developing new pharmaceuticals. Structural confirmation through X-ray diffraction, DFT calculations, and docking studies highlight their potential as anti-cancer drugs, emphasizing the importance of pyrazoloquinoline derivatives in drug design and development (N. Abad et al., 2021).
Properties
IUPAC Name |
1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrF3N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMNWDCOYKXCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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